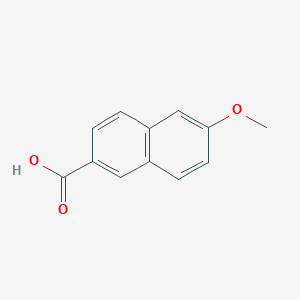

Ácido 6-metoxi-2-naftóico

Descripción general

Descripción

Su número CAS es 2471-70-7, y su peso molecular es 202,21 g/mol . Este compuesto está relacionado con el naproxeno, un fármaco antiinflamatorio no esteroideo (AINE) comúnmente utilizado para aliviar el dolor y reducir la inflamación.

Aplicaciones Científicas De Investigación

Naproxen impurity O finds applications in:

Forensics and Toxicology: Its presence in biological samples can aid in drug testing and forensic investigations.

Pharmaceutical Research: Understanding its behavior helps improve drug formulations and safety profiles.

Mecanismo De Acción

El mecanismo de acción exacto de la Impureza O de Naproxeno no está bien documentado. Es probable que comparta similitudes con el naproxeno, que inhibe las enzimas ciclooxigenasa (COX), reduciendo la síntesis de prostaglandinas y la inflamación.

Safety and Hazards

6-Methoxy-2-naphthoic acid is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Análisis Bioquímico

Biochemical Properties

It is known to be an NMDA receptor modulator . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It is activated when glutamate and glycine (or D-serine) bind to it, and when this happens it allows positively charged ions to flow through the cell membrane .

Cellular Effects

As an NMDA receptor modulator, it could potentially influence cell function by modulating the activity of these receptors . NMDA receptors play a key role in controlling synaptic plasticity and memory function .

Molecular Mechanism

As an NMDA receptor modulator, it may exert its effects at the molecular level by binding to these receptors and influencing their activity .

Métodos De Preparación

Rutas de síntesis:: La ruta de síntesis de la Impureza O de Naproxeno implica los siguientes pasos:

Metilación: Metilación del ácido 2-naftoico utilizando reactivos adecuados para introducir el grupo metoxi (CH₃O).

Carboxilación: Carboxilación del intermedio metoxi-naftaleno para formar ácido 6-Metoxi-2-naftoico.

Condiciones de reacción:: Las condiciones de reacción específicas y los reactivos utilizados en estos pasos pueden variar en función del enfoque de síntesis elegido. Los métodos de producción industrial suelen optimizar estos pasos para obtener eficiencia y rendimiento.

Análisis De Reacciones Químicas

La Impureza O de Naproxeno puede sufrir varias reacciones químicas:

Oxidación: Puede ser susceptible a la oxidación en determinadas condiciones.

Sustitución: El grupo ácido carboxílico puede participar en reacciones de sustitución.

Reactivos y condiciones: Los reactivos comunes incluyen agentes oxidantes, ácidos de Lewis y nucleófilos.

Productos principales: El producto principal es el propio ácido 6-Metoxi-2-naftoico.

4. Aplicaciones en la investigación científica

La Impureza O de Naproxeno encuentra aplicaciones en:

Ciencias forenses y toxicología: Su presencia en muestras biológicas puede ayudar en las pruebas de drogas y las investigaciones forenses.

Investigación farmacéutica: Comprender su comportamiento ayuda a mejorar las formulaciones de medicamentos y los perfiles de seguridad.

Comparación Con Compuestos Similares

Si bien la Impureza O de Naproxeno es única debido a su estructura específica, está relacionada con otros derivados del ácido naftoico. Compuestos similares incluyen:

- Naproxeno (el compuesto principal)

- Otros AINE con estructuras similares

Propiedades

IUPAC Name |

6-methoxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-15-11-5-4-8-6-10(12(13)14)3-2-9(8)7-11/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBILXXOZFORFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179448 | |

| Record name | 6-Methoxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2471-70-7 | |

| Record name | 6-Methoxy-2-naphthoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2471-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-2-naphthoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002471707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2471-70-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-METHOXY-2-NAPHTHOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65IH1SV66A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 6-methoxy-2-naphthoic acid used in the development of new anti-inflammatory drugs?

A1: In this study [], 6-methoxy-2-naphthoic acid serves as a key starting material for the synthesis of a series of 2-(6-methoxy-2-naphthyl)-5-aryl-1,3,4-oxadiazoles. These oxadiazole derivatives were designed based on the principle of molecular hybridization, aiming to combine the potential anti-inflammatory properties of both the naphthalene and oxadiazole moieties. The synthesis involves reacting 6-methoxy-2-naphthoic acid hydrazide (derived from 6-methoxy-2-naphthoic acid) with various substituted aromatic carboxylic acids. This reaction yields the desired 2-(6-methoxy-2-naphthyl)-5-aryl-1,3,4-oxadiazoles.

Q2: What information about the synthesized compounds' structure was obtained, and how was it confirmed?

A2: The newly synthesized 2-(6-methoxy-2-naphthyl)-5-aryl-1,3,4-oxadiazoles were characterized using a combination of spectroscopic techniques []. This included:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl ketone](/img/structure/B124705.png)

![3-[Fluoro(dimethyl)silyl]propan-1-amine](/img/structure/B124722.png)

![(S)-Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide](/img/structure/B124725.png)

![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-(1-methylethyl)-(9CI)](/img/structure/B124736.png)

![4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B124745.png)